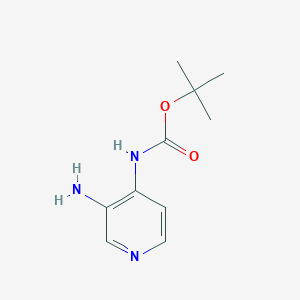

tert-Butyl (3-aminopyridin-4-yl)carbamate

Overview

Description

tert-Butyl (3-aminopyridin-4-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-aminopyridin-4-yl group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of Tert-Butyl (3-aminopyridin-4-yl)carbamate are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

This compound can influence various types of cells and cellular processes. It has been shown to affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple steps. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-aminopyridin-4-yl)carbamate typically involves the reaction of 3-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

3-aminopyridine+tert-butyl chloroformate→tert-Butyl (3-aminopyridin-4-yl)carbamate

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (3-aminopyridin-4-yl)carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine or hydroxylamine derivatives.

Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine or hydroxylamine derivatives.

Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl (3-aminopyridin-4-yl)carbamate is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is utilized as a protecting group for amines, allowing for selective deprotection under mild conditions.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

- tert-Butyl carbamate

- tert-Butyl 3-(aminomethyl)phenylcarbamate

- tert-Butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate

Uniqueness: tert-Butyl (3-aminopyridin-4-yl)carbamate is unique due to the presence of the 3-aminopyridin-4-yl group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biological Activity

Tert-butyl (3-aminopyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 194.23 g/mol. Its structure includes a tert-butyl group attached to a pyridine ring with an amino group at the 3-position, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound has been shown to modulate the activity of certain proteins, leading to significant biological responses.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer’s.

- Neuroprotective Effects : It has demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides.

- Anti-inflammatory Properties : By modulating inflammatory cytokines, it may reduce neuroinflammation associated with neurodegenerative disorders.

In Vitro Studies

Research has indicated that this compound can enhance cell viability in astrocytes exposed to amyloid-beta, suggesting its protective role against neurotoxicity. In a study, the compound showed a reduction in TNF-alpha production in astrocytes treated with amyloid-beta, indicating its anti-inflammatory potential .

In Vivo Studies

In vivo experiments have evaluated the efficacy of this compound in models of Alzheimer’s disease. For instance, when administered to scopolamine-induced rats, it exhibited moderate protective effects against cognitive decline but showed limited bioavailability in the brain compared to established treatments like galantamine .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-{[(3R,4R)-4-amino-tetrahydrofuran-3-yl]methyl}carbamate | C11H18N2O2 | Contains a tetrahydrofuran ring |

| Tert-butyl N-[cis-(3-fluoropiperidin-4-yl)]carbamate | C11H16F1N1O2 | Incorporates a fluorine atom |

| Tert-butyl (3-amino-pyridin-4-yl)carbamate | C10H14N2O2 | Features a pyridine ring |

The structural variations among these compounds can lead to differing biological activities and therapeutic potentials.

Case Studies

- Neuroprotection Against Amyloid-beta : A study demonstrated that this compound significantly improved cell viability in astrocytes under amyloid-beta stress conditions, indicating its potential as a neuroprotective agent .

- Cognitive Enhancement in Animal Models : In animal studies, the compound was shown to improve memory deficits induced by scopolamine, although further research is needed to optimize its delivery and efficacy .

Properties

IUPAC Name |

tert-butyl N-(3-aminopyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,11H2,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAXTPFOVJAXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455053 | |

| Record name | tert-Butyl (3-aminopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183311-28-6 | |

| Record name | tert-Butyl (3-aminopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(Boc-amino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What do the DFT investigations reveal about the electronic structure and nonlinear optical properties of 3-Amino-4-(Boc-amino)pyridine?

A: Although the abstracts provided do not contain specific data, DFT (Density Functional Theory) investigations are commonly used to predict electronic properties and molecular behavior. In the context of these papers [, ], the DFT studies likely aimed to:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.